molecular formula C20H40O6 B14509489 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 64111-69-9

2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B14509489
CAS No.: 64111-69-9
M. Wt: 376.5 g/mol
InChI Key: PPTKDOCHDHRUGG-UHFFFAOYSA-N
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Description

2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base to form an ether. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where one of the ether groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized ethers, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound can be used to study ion transport and membrane permeability due to its ability to complex with cations.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.

    Industry: It is used in the separation and purification of metal ions in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport properties of the cation, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    18-Crown-6: Another crown ether with a similar ring size but without the tert-butyl groups.

    Dicyclohexano-18-crown-6: A crown ether with cyclohexane groups instead of tert-butyl groups.

    Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.

Uniqueness

2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the tert-butyl groups, which can provide steric hindrance and affect the compound’s complexation properties. This can lead to differences in selectivity and stability of the complexes formed compared to other crown ethers.

Properties

CAS No.

64111-69-9

Molecular Formula

C20H40O6

Molecular Weight

376.5 g/mol

IUPAC Name

2,2-ditert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C20H40O6/c1-18(2,3)20(19(4,5)6)17-25-14-13-23-10-9-21-7-8-22-11-12-24-15-16-26-20/h7-17H2,1-6H3

InChI Key

PPTKDOCHDHRUGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(COCCOCCOCCOCCOCCO1)C(C)(C)C

Origin of Product

United States

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